molecular formula C8H6BrN3 B571848 4-(5-bromo-1H-imidazol-2-yl)pyridine CAS No. 1260682-35-6

4-(5-bromo-1H-imidazol-2-yl)pyridine

Cat. No.: B571848
CAS No.: 1260682-35-6
M. Wt: 224.061
InChI Key: PBFLENGJBLSSJO-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of a bromine atom at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The imidazole ring is known for its role in biological systems, while the pyridine ring is a common scaffold in medicinal chemistry.

Safety and Hazards

The safety information for “4-(4-bromo-1H-imidazol-2-yl)pyridine” includes several hazard statements such as H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by bromination. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Bromination can then be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

  • 4-(5-Chloro-1H-imidazol-2-yl)pyridine
  • 4-(5-Fluoro-1H-imidazol-2-yl)pyridine
  • 4-(5-Methyl-1H-imidazol-2-yl)pyridine

Comparison: 4-(5-Bromo-1H-imidazol-2-yl)pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to variations in binding affinity and specificity in biological systems .

Properties

IUPAC Name

4-(5-bromo-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFLENGJBLSSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744828
Record name 4-(5-Bromo-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260682-35-6
Record name 4-(5-Bromo-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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